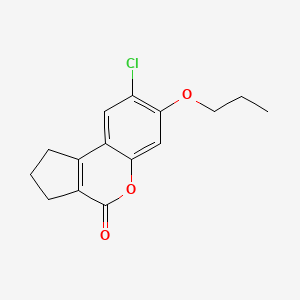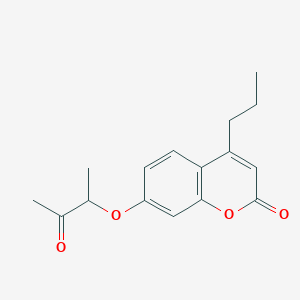![molecular formula C28H28O12 B11159190 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside](/img/structure/B11159190.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE: is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE typically involves multiple steps:
Formation of the Benzo[c]chromenyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromenyl structure.
Introduction of the Acetoxy Groups: Acetylation reactions are carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Coupling Reactions: The benzo[c]chromenyl moiety is then coupled with the oxan-2-yl structure through etherification reactions, often using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis with careful control of temperature, pressure, and reaction time.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromenyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its coumarin core is known to exhibit various biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Coumarin derivatives are known for their anticoagulant properties, and this compound may serve as a lead compound for the development of new anticoagulant drugs.
Industry
In the industrial sector, [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE involves its interaction with various molecular targets and pathways. The benzo[c]chromenyl moiety can interact with enzymes and receptors, modulating their activity. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A simple coumarin structure without additional functional groups.
4-Methylumbelliferone: A coumarin derivative with a methyl group at the 4-position.
Scopoletin: A coumarin derivative with a methoxy group at the 6-position.
Uniqueness
What sets [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE apart is its complex structure, featuring multiple acetoxy groups and a benzo[c]chromenyl moiety
Propiedades
Fórmula molecular |
C28H28O12 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H28O12/c1-13-21(11-10-19-18-8-6-7-9-20(18)27(33)40-23(13)19)38-28-26(37-17(5)32)25(36-16(4)31)24(35-15(3)30)22(39-28)12-34-14(2)29/h6-11,22,24-26,28H,12H2,1-5H3/t22-,24-,25+,26-,28-/m1/s1 |
Clave InChI |
SBHLOPJFMRUCQH-HOZVGSINSA-N |
SMILES isomérico |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxybenzyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159112.png)
![N-(4-methoxyphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159117.png)

![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B11159144.png)


![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11159153.png)

![4-(4-methoxyphenyl)-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11159155.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11159158.png)
![methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11159169.png)
![8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11159182.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B11159185.png)

